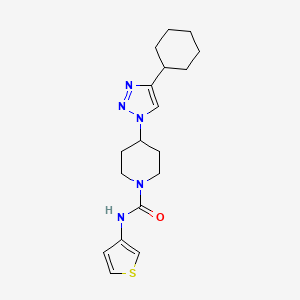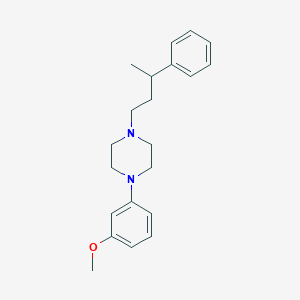
2-(2,6-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
2-(2,6-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (DFB) is a chemical compound that belongs to the family of isoquinoline alkaloids. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Parkinson's disease, and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2-(2,6-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have shown that 2-(2,6-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline induces apoptosis in cancer cells by activating the caspase pathway. 2-(2,6-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
2-(2,6-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,6-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is easy to synthesize and has been extensively studied for its potential therapeutic applications. However, 2-(2,6-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 2-(2,6-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One potential direction is to further investigate its potential therapeutic applications in cancer, Parkinson's disease, and Alzheimer's disease. Another potential direction is to investigate its mechanism of action and identify potential molecular targets. Additionally, further studies are needed to determine the optimal dosage and safety profile of 2-(2,6-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Conclusion
2-(2,6-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been extensively studied for its potential therapeutic applications in cancer, Parkinson's disease, and Alzheimer's disease. It has been shown to induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and improve motor function in animal models of Parkinson's disease. Despite its potential therapeutic benefits, 2-(2,6-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several limitations, including its low solubility in water and its potential toxicity at high doses. Further studies are needed to fully understand the mechanism of action of 2-(2,6-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and to determine its optimal dosage and safety profile.
Applications De Recherche Scientifique
2-(2,6-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inducing apoptosis in cancer cells. 2-(2,6-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential neuroprotective effects in Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
2-[(2,6-difluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO2/c1-22-17-8-12-6-7-21(10-13(12)9-18(17)23-2)11-14-15(19)4-3-5-16(14)20/h3-5,8-9H,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYQVLHYONEEAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=C(C=CC=C3F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-difluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1,1-dioxidotetrahydro-3-thienyl){[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B3850765.png)
![1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B3850770.png)
![ethyl 4-{[2-(trifluoromethyl)benzyl]amino}-1-piperidinecarboxylate](/img/structure/B3850781.png)
![[1-(3-phenylbutyl)-2-pyrrolidinyl]methanol](/img/structure/B3850790.png)
![2-[4-(4-ethylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B3850796.png)

![4-{[methyl(1-naphthylmethyl)amino]methyl}-2-nitrophenol](/img/structure/B3850808.png)

![N,N-diethyl-1-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B3850819.png)


![1-(2-fluorophenyl)-4-[2-(4-fluorophenyl)-1-methylethyl]piperazine](/img/structure/B3850829.png)

![1-acetyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B3850849.png)